

Application Notes and Protocols for Amaranth Red 2 in Textile Dyeing Experiments

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amaranth Red 2

Cat. No.: B1171559

[Get Quote](#)

Introduction

Amaranth Red 2, also known as Acid Red 27 or C.I. 16185, is a vibrant red anionic azo dye.^[1] Its water solubility and affinity for protein and polyamide fibers make it a suitable candidate for dyeing textiles such as wool, silk, and nylon.^{[2][3]} These application notes provide detailed protocols for researchers and scientists to conduct textile dyeing experiments using **Amaranth Red 2**. The protocols cover procedures for dyeing wool, silk, and nylon, as well as methods for evaluating the dyeing performance through dye uptake analysis and colorfastness testing.

Chemical and Physical Properties of Amaranth Red 2

Before proceeding with the experimental protocols, it is essential to be aware of the properties of **Amaranth Red 2**.

Property	Value
Synonyms	Acid Red 27, C.I. 16185, FD&C Red No. 2
CAS Number	915-67-3
Molecular Formula	<chem>C20H11N2Na3O10S3</chem>
Molecular Weight	604.47 g/mol
Appearance	Dark red to brown powder
Solubility	Soluble in water
Maximum Absorption (λ_{max})	~520 nm

Source:[1]

Safety and Handling Precautions

It is imperative to follow standard laboratory safety procedures when handling **Amaranth Red 2** powder and its solutions.

- Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat. In case of dust formation, use a dust mask.
- Ventilation: Work in a well-ventilated area to avoid inhalation of dust.
- Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
- Storage: Store in a cool, dry place away from oxidizing agents.[2]

Experimental Protocols

Preparation of Stock Dye Solution

A 1% (w/v) stock solution of **Amaranth Red 2** is recommended for accurate and reproducible dyeing experiments.

Materials:

- **Amaranth Red 2** dye powder
- Distilled or deionized water
- Volumetric flask (e.g., 100 mL)
- Analytical balance
- Stirring rod or magnetic stirrer

Procedure:

- Accurately weigh 1.0 g of **Amaranth Red 2** powder.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 50 mL of distilled water to the flask.
- Stir the solution until the dye powder is completely dissolved. A magnetic stirrer can be used for efficient mixing.
- Once dissolved, add distilled water to the flask up to the 100 mL mark.
- Stopper the flask and invert it several times to ensure a homogenous solution.

Textile Substrate Preparation

Proper preparation of the textile substrates is crucial for uniform dyeing. This protocol is applicable to wool, silk, and nylon fabrics.

Materials:

- Textile fabric (wool, silk, or nylon)
- Non-ionic detergent
- Distilled or deionized water
- Beakers or flasks

- Heating plate or water bath

Procedure:

- Cut the fabric into appropriate sizes for your dyeing experiments (e.g., 5g samples).
- Wash the fabric samples in a solution containing 1 g/L of a non-ionic detergent at 40-50°C for 30 minutes to remove any impurities, oils, or sizes.
- Rinse the fabric thoroughly with warm water, followed by a final rinse with cold distilled water.
- Gently squeeze the fabric to remove excess water. Do not wring.
- The wetted-out fabric is now ready for dyeing.

Dyeing Protocols

The following protocols are tailored for wool, silk, and nylon fibers. Key parameters such as pH, temperature, and auxiliary chemicals are optimized for each fiber type.

Materials:

- Prepared wool fabric
- **Amaranth Red 2** stock solution (1%)
- Acetic acid or formic acid
- Glauber's salt (sodium sulfate), anhydrous
- Dyeing apparatus (e.g., laboratory dyeing machine, water bath with beakers)
- pH meter

Dyeing Parameters:

Parameter	Recommended Value
Dye Concentration	2% on weight of fiber (owf)
Liquor Ratio	1:30
pH	4.5 - 5.5 (adjusted with acetic acid)
Glauber's Salt	5-10% (owf)
Initial Temperature	40°C
Rate of Temperature Rise	2°C/minute
Final Dyeing Temperature	95-100°C
Dyeing Time at Final Temp.	45-60 minutes

Procedure:

- Prepare the dyebath by adding the required amount of water, Glauber's salt, and acetic acid to the dyeing vessel.
- Add the calculated amount of **Amaranth Red 2** stock solution to the dyebath and stir well.
- Introduce the wetted wool fabric into the dyebath at 40°C.
- Raise the temperature of the dyebath to 95-100°C at a rate of 2°C per minute.
- Maintain the dyeing at this temperature for 45-60 minutes, ensuring the fabric is fully immersed and gently agitated for even dyeing.
- After dyeing, allow the dyebath to cool down to about 60°C.
- Remove the dyed wool fabric and rinse it thoroughly with warm water, followed by cold water, until the rinsing water is clear.
- Squeeze out excess water and allow the fabric to air dry.

Materials:

- Prepared silk fabric
- **Amaranth Red 2** stock solution (1%)
- Acetic acid
- Glauber's salt (sodium sulfate) or Sodium Chloride (NaCl)
- Dyeing apparatus
- pH meter

Dyeing Parameters:

Parameter	Recommended Value
Dye Concentration	1-2% on weight of fiber (owf)
Liquor Ratio	1:30
pH	4.5 - 5.5 (adjusted with acetic acid)
Salt (Glauber's or NaCl)	5-10% (owf)
Initial Temperature	40°C
Rate of Temperature Rise	1.5°C/minute
Final Dyeing Temperature	85-90°C
Dyeing Time at Final Temp.	45-60 minutes

Procedure:

- Prepare the dyebath with the required amount of water, salt, and acetic acid.
- Add the **Amaranth Red 2** stock solution and stir.
- Immerse the wetted silk fabric in the dyebath at 40°C.
- Gradually increase the temperature to 85-90°C at a rate of 1.5°C per minute.

- Continue dyeing for 45-60 minutes at this temperature with gentle agitation.
- After the dyeing time, let the dyebath cool down.
- Rinse the dyed silk fabric with warm and then cold water until the water runs clear.
- Gently squeeze and air dry the fabric away from direct sunlight.

Materials:

- Prepared nylon fabric
- **Amaranth Red 2** stock solution (1%)
- Acetic acid or ammonium sulfate
- Leveling agent (optional)
- Dyeing apparatus
- pH meter

Dyeing Parameters:

Parameter	Recommended Value
Dye Concentration	2% on weight of fiber (owf)
Liquor Ratio	1:20
pH	4.5 - 5.5 (adjusted with acetic acid)
Leveling Agent	1 g/L
Initial Temperature	40°C
Rate of Temperature Rise	2°C/minute
Final Dyeing Temperature	90-100°C
Dyeing Time at Final Temp.	30-60 minutes

Procedure:

- Set up the dyebath with the necessary amount of water, leveling agent, and acetic acid.[3]
- Add the calculated volume of the dye stock solution.[3]
- Introduce the prepared nylon fabric into the dyebath at 40°C.
- Raise the temperature to 90-100°C at a rate of 2°C per minute.[3]
- Dye for 30-60 minutes at this temperature.[3]
- Cool the dyebath, then rinse the dyed nylon fabric with warm and cold water.[3]
- Squeeze out excess water and air dry.

Testing and Evaluation

Dye Uptake and Exhaustion Analysis

The percentage of dye exhaustion from the dyebath can be determined spectrophotometrically.

Apparatus:

- UV-Vis Spectrophotometer
- Cuvettes
- Pipettes and volumetric flasks

Procedure:

- Before adding the fabric, take an aliquot of the initial dyebath and dilute it to a known concentration that falls within the linear range of the spectrophotometer. Measure its absorbance at the λ_{max} of **Amaranth Red 2** (~520 nm). This is the initial absorbance (A_{initial}).
- After the dyeing process is complete, take an aliquot of the final dyebath and dilute it by the same factor as the initial sample. Measure its absorbance at λ_{max} . This is the final

absorbance (A_{final}).

- Calculate the percentage of dye exhaustion using the following formula:

$$\% \text{ Exhaustion} = [(A_{initial} - A_{final}) / A_{initial}] \times 100$$

Expected Results: The dye exhaustion rate is influenced by factors such as pH, temperature, dyeing time, and the presence of auxiliaries. For acid dyes on protein and polyamide fibers, exhaustion rates are typically high under optimal conditions.

Fiber	Typical Exhaustion Rate (%)
Wool	> 90%
Silk	85 - 95%
Nylon	> 90%

Note: These are typical values and may vary based on specific experimental conditions.

Colorfastness Testing

Colorfastness tests are performed to assess the resistance of the dyed fabric's color to various treatments such as washing, light, and rubbing. The evaluation is done using a grey scale for color change and staining, where a rating of 5 is excellent and 1 is poor.

This test is performed according to the ISO 105-C06 or AATCC 61 standard.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Procedure Outline:

- A specimen of the dyed fabric is stitched together with a multifiber test fabric.
- The composite sample is washed in a standardized detergent solution under specified conditions of temperature and time in a launder-o-meter.
- After washing, the sample is rinsed and dried.
- The color change of the dyed fabric and the staining of the adjacent fibers on the multifiber strip are assessed using the respective grey scales.

This test is conducted based on the ISO 105-B02 standard.[\[2\]](#)

Procedure Outline:

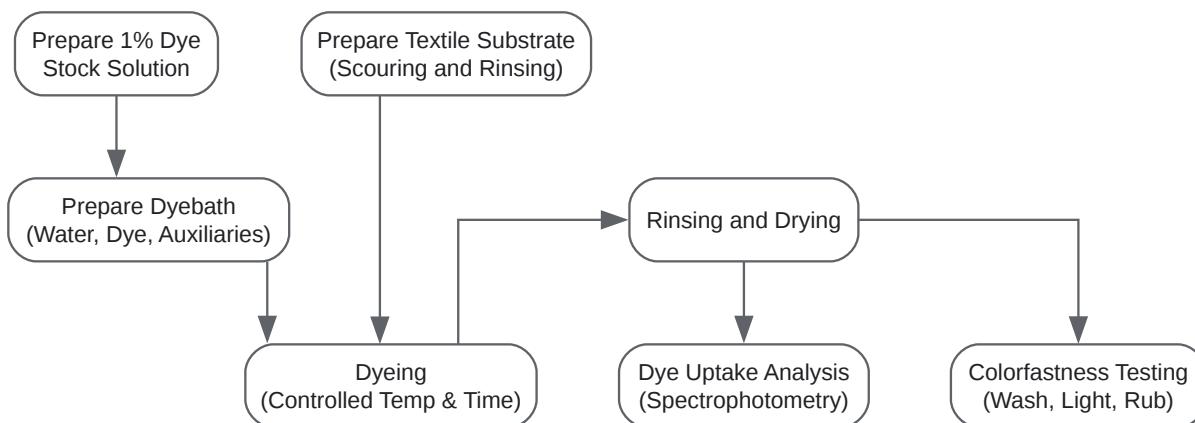
- A specimen of the dyed fabric is exposed to a controlled artificial light source (e.g., Xenon arc lamp) that simulates natural daylight.
- A set of blue wool standards with known lightfastness is exposed simultaneously.
- The fading of the test specimen is compared with the fading of the blue wool standards.
- The lightfastness is rated on a scale of 1 to 8, where 8 indicates the highest fastness.

This test follows the ISO 105-X12 or AATCC 8 standard.[\[2\]](#)[\[6\]](#)

Procedure Outline:

- A specimen of the dyed fabric is placed on the base of a crockmeter.
- A standard white cotton cloth is mounted on the rubbing finger of the crockmeter.
- The test is performed under both dry and wet conditions.
- The rubbing finger is moved back and forth across the dyed fabric for a specified number of cycles with a constant pressure.
- The amount of color transferred to the white cotton cloth is assessed using the grey scale for staining.

Summary of Typical Colorfastness Ratings for Acid Dyes:

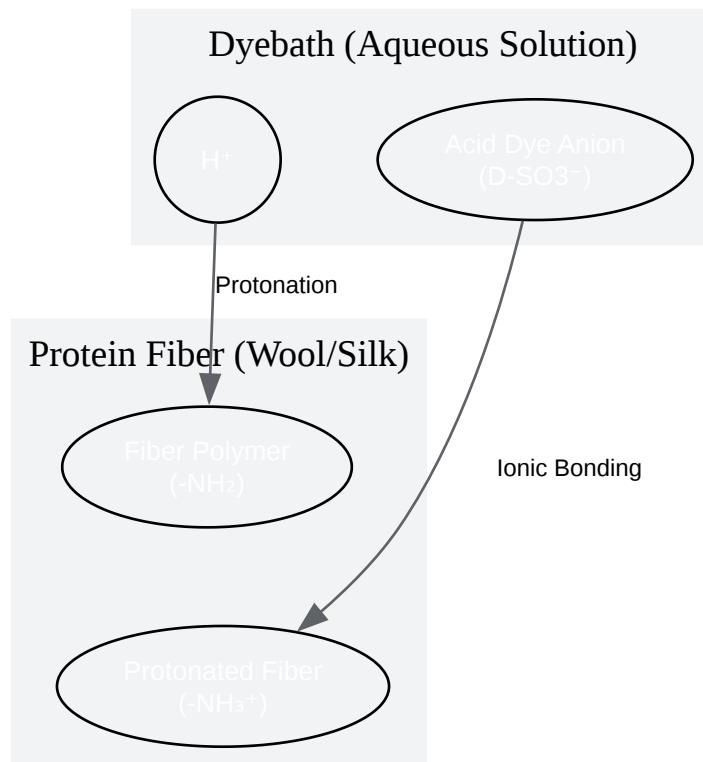

Fiber	Wash Fastness (Color Change)	Wash Fastness (Staining)	Light Fastness (Scale 1-8)	Rubbing Fastness (Dry)	Rubbing Fastness (Wet)
Wool	4-5	4	4-5	4	3-4
Silk	4	3-4	4-5[7]	4	3
Nylon	4	3-4	4	4[6]	3[6]

Note: These are general expected ratings for red acid dyes. Actual results for **Amaranth Red 2** should be determined experimentally.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the textile dyeing experiment.



[Click to download full resolution via product page](#)

Caption: Workflow for textile dyeing experiments.

Signaling Pathway (Conceptual Dye-Fiber Interaction)

This diagram conceptually illustrates the interaction of an acid dye with a protein fiber like wool or silk in an acidic medium.

[Click to download full resolution via product page](#)

Caption: Dye-fiber interaction mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Colour fastness | Centexbel [centexbel.be]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. ijsra.net [ijsra.net]

- 4. AATCC 61 Color fastness to Laundering [darongtester.com]
- 5. [microbe-investigations.com](#) [microbe-investigations.com]
- 6. [orientbag.net](#) [orientbag.net]
- 7. [thepharmajournal.com](#) [thepharmajournal.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Amaranth Red 2 in Textile Dyeing Experiments]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1171559#protocol-for-using-amaranth-red-2-in-textile-dyeing-experiments>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com